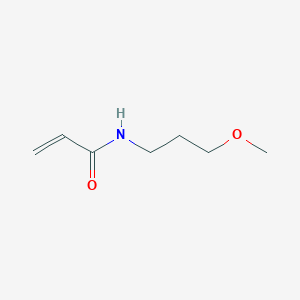

N-(3-Methoxypropyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJGITGQDQSWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437820 | |

| Record name | N-(3-Methoxypropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107374-86-7 | |

| Record name | N-(3-Methoxypropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHOXYPROPYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxypropyl Acrylamide

Established Synthetic Routes for N-(3-Methoxypropyl)acrylamide

The synthesis of this compound can be achieved through several chemical pathways. These routes are primarily focused on the formation of the amide bond between an acrylamide (B121943) precursor and an amine.

Reaction of Methacrylic Anhydride (B1165640) with 3-Methoxypropylamine (B165612)

A common and established method for synthesizing this compound involves the reaction of methacrylic anhydride with 3-methoxypropylamine. smolecule.com This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding amide and a methacrylate (B99206) salt. The reaction is typically performed under controlled temperature conditions to ensure high yields and purity of the final product. smolecule.com

Exploration of Alternative Amines and Acrylamide Precursors

While the reaction between methacrylic anhydride and 3-methoxypropylamine is a primary route, alternative precursors have been explored. One such alternative is the use of acryloyl chloride, which can react with 3-methoxypropylamine to yield NMPA. nih.gov This method, an amidation reaction, is a common strategy for synthesizing various amide monomers. nih.gov The choice of precursor can be influenced by factors such as cost, availability, and desired reaction kinetics.

Furthermore, the exploration extends to the use of different amines in reactions with acrylamide precursors to create a library of N-substituted acrylamide monomers. For instance, a variety of amide monomers have been synthesized by reacting methacryloyl chloride with different amines. nih.gov This approach allows for the tuning of the final polymer's properties by altering the structure of the amine.

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is crucial for achieving high purity and yield of this compound. Key parameters that are often adjusted include temperature, solvent, and the presence of a base or catalyst. For instance, in the synthesis of related N-substituted acrylamides, solvents such as methylene (B1212753) dichloride, ethylene (B1197577) dichloride, chloroform, tetrahydrofuran (B95107), or acetone (B3395972) have been utilized. google.com The choice of an appropriate base, such as sodium hydroxide, potassium hydroxide, or triethylamine, can also be critical in scavenging the acid byproduct and driving the reaction to completion. google.com For example, in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a related compound, various solvents and bases were investigated to optimize the yield. google.com

Derivatization Chemistry of this compound

The chemical structure of this compound, featuring a reactive vinyl group and an amide linkage, allows for a variety of chemical transformations and derivatizations. These modifications are instrumental in creating polymers with tailored properties.

Synthesis of this compound-Based Derivatives

The primary derivatization of NMPA is its polymerization to form poly(this compound) (PNMPA). This can be achieved through various controlled radical polymerization (CRP) techniques, including nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer (RAFT) polymerization. researchgate.netresearchgate.net These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.net

Furthermore, NMPA can be copolymerized with other monomers to create copolymers with specific functionalities. For instance, it has been used as a comonomer in the development of biocompatible hydrogels and protein-resistant surfaces. nih.govnih.gov An example includes the synthesis of a copolymer hydrogel composed of a 50:50 mixture of N-(2-hydroxyethyl)acrylamide (HEAm) and NMPA, which exhibited excellent biocompatibility. nih.gov

Functional Group Interconversions and Modifications on the this compound Scaffold

The functional groups within the NMPA monomer and its corresponding polymer can undergo further modifications. The amide bond, for example, can be susceptible to hydrolysis under certain conditions, which would yield 3-methoxypropylamine and poly(acrylic acid). smolecule.com

While direct functional group interconversions on the NMPA monomer itself are less commonly reported in the context of its primary use as a monomer, the principles of organic synthesis allow for potential modifications. For example, the methoxy (B1213986) group could potentially be cleaved to a hydroxyl group, or the amide N-H could be further substituted, although these transformations are not the primary focus of its application in polymer chemistry. The main avenue for modification lies in its polymerization and copolymerization to create a diverse range of materials. researchgate.netresearchgate.netnih.gov

Chemo-selective Transformations for Polymerization Control

The synthesis of well-defined polymers from this compound (MPAM) relies on chemo-selective transformations that enable precise control over the polymerization process. Unlike conventional free-radical polymerization, which often yields polymers with broad molecular weight distributions and poorly defined architectures, controlled radical polymerization (CRP) techniques offer the ability to dictate polymer molecular weight, dispersity (Đ), and end-group functionality. sigmaaldrich.com These methods are crucial for tailoring the properties of poly(this compound) (PMPAM) for specialized applications. smolecule.com The primary strategies for achieving this control involve reversible deactivation mechanisms, where a dynamic equilibrium is established between a small number of active, propagating radical species and a majority of dormant species. The most prominent and effective CRP methods applied to MPAM and related acrylamides are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP). researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile and widely used CRP technique for a broad range of monomers, including acrylamides like MPAM. researchgate.net The control in RAFT is achieved through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. The CTA reversibly transfers the propagating radical, creating a dynamic equilibrium that allows for the linear growth of polymer chains with low dispersity. researchgate.net

Research has demonstrated that the polymerization of N-substituted acrylamides can be effectively controlled using RAFT. researchgate.net For instance, studies on the RAFT polymerization of N,N-diethylacrylamide, a structurally similar monomer, have shown that the choice of CTA and solvent significantly influences the reaction kinetics and the degree of control. researchgate.net Dithiobenzoates and trithiocarbonates are common classes of CTAs used for acrylamides. researchgate.netcore.ac.uk For example, the polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide, another functionalized acrylamide, was well-controlled using a trithiocarbonate (B1256668) CTA in tetrahydrofuran (THF), yielding polymers with dispersity values not exceeding 1.2. core.ac.uknih.gov This suggests similar conditions would be effective for MPAM.

The general mechanism involves initiation by a standard radical initiator (e.g., an azo compound like VA-044), followed by the rapid reaction of the initial monomer-radicals with the CTA. This forms a dormant polymeric thiocarbonylthio compound that can fragment to release a new radical, which can then initiate further polymerization. This process ensures that all chains grow at a similar rate. High-throughput methods have even been developed for the rapid, one-pot sequential aqueous RAFT (rosa-RAFT) polymerization of various acrylamide monomers, including MPAM, to produce well-controlled polymers in minutes. uq.edu.au

Table 1: Representative Conditions for RAFT Polymerization of Functional Acrylamides

| Monomer | CTA Type | Initiator | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| N-[3-(trimethoxysilyl)propyl]acrylamide | Trithiocarbonate | AIBN | THF | 60 | < 1.2 | core.ac.uk, nih.gov |

| N,N-diethylacrylamide | Dithiobenzoate | AIBN | Toluene (B28343) | 80 | Controlled | researchgate.net |

This table presents data from studies on related acrylamides to illustrate typical RAFT conditions applicable to MPAM.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that has been successfully applied to the polymerization of this compound. researchgate.net This method utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. The key to NMP is the thermally labile C-ON bond of the dormant alkoxyamine species. At elevated temperatures, this bond undergoes homolytic cleavage to generate the propagating polymer radical and the persistent nitroxide radical. The nitroxide then reversibly couples with the propagating radical, maintaining a low concentration of active species and thus controlling the polymerization.

Studies have confirmed that MPAM can be polymerized via NMP using initiators like BlocBuilder, which contains the nitroxide SG1. researchgate.net This approach is expected to yield well-defined polymers with predictable molecular weights and sharp lower critical solution temperature (LCST) transitions, a key property for many applications of PMPAM. researchgate.net The choice of the nitroxide and reaction temperature are critical parameters for achieving good control over the polymerization of acrylamides. While NMP has proven effective, the conditions often require higher temperatures compared to RAFT or ATRP. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species to a transition metal complex (commonly copper-based). uc.edu This process generates a radical that initiates polymerization. uc.edu While ATRP is highly effective for styrenes and (meth)acrylates, its application to N-substituted acrylamides, including MPAM, presents significant challenges. cmu.edu

The primary issue is the interaction between the amide group of the monomer or polymer and the copper catalyst complex. The amide functionality can complex with the copper salts, which can stabilize the radical at the chain end. cmu.edu This stabilization interferes with the deactivation step, leading to an undesirably high concentration of radicals, which in turn results in termination reactions and a loss of control over the polymerization. cmu.edu This often leads to polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu Therefore, while ATRP is a cornerstone of controlled polymerization, its application to MPAM requires special considerations and is generally less straightforward than RAFT or NMP. sigmaaldrich.comcmu.edu

Advanced Polymerization Studies of N 3 Methoxypropyl Acrylamide

Homopolymerization Mechanisms and Kinetics of N-(3-Methoxypropyl)acrylamide

The homopolymerization of this compound (MPAM) can be achieved through various techniques, with free radical polymerization being a common method. This process involves the initiation, propagation, and termination of polymer chains, leading to the formation of poly(this compound).

Free Radical Polymerization Kinetics and Pathway Analysis

The free radical polymerization of acrylamide (B121943) and its derivatives, including MPAM, is initiated by the generation of free radicals from an initiator molecule. bio-rad.com These radicals then react with monomer units, creating a growing polymer chain. The kinetics of this process are influenced by several factors, including the concentrations of the monomer and initiator, temperature, and the solvent used. atlantis-press.com The polymerization rate is directly dependent on the amount of radiation absorbed in radiation-induced polymerization. researchgate.net The process of polymerization can be monitored by techniques such as UV-vis spectrophotometry, which tracks the change in absorbance as the monomer is consumed. emerald.comresearchgate.net

The pathway of free radical polymerization involves three main steps:

Initiation: The process begins with the decomposition of an initiator to form free radicals.

Propagation: These free radicals then add to the vinyl group of the MPAM monomer, initiating the growth of the polymer chain. This process repeats as more monomer units are added.

Termination: The growth of the polymer chain is halted through reactions such as combination or disproportionation of two growing polymer chains.

Investigation of Initiator Systems and Their Impact on Polymerization

The choice of initiator system significantly impacts the polymerization of acrylamide-based monomers. itu.edu.tr Commonly used initiators for free radical polymerization include ammonium (B1175870) persulfate (APS), often used in combination with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED). bio-rad.com This redox pair accelerates the formation of free radicals, thereby increasing the polymerization rate. itu.edu.tr Other initiator systems, such as the APS-sodium metabisulfite (B1197395) redox pair, have also been investigated. itu.edu.tr

The concentration of the initiator is a critical parameter. Increasing the initiator concentration generally leads to a higher polymerization rate but can result in shorter polymer chains and affect the properties of the resulting polymer. bio-rad.comatlantis-press.com For instance, in acrylamide polymerization, an optimal initiator concentration exists beyond which the polymer's viscosity may decrease. atlantis-press.com Different types of initiators, such as azo initiators and redox initiators, can be employed, each with its own advantages and effects on the polymerization process. atlantis-press.com Riboflavin-based photochemical systems can also be used, particularly for polymerization at low pH. bio-rad.com

Table 1: Common Initiator Systems for Acrylamide Polymerization

| Initiator System | Type | Description |

| Ammonium Persulfate (APS) / TEMED | Redox | A widely used system where TEMED accelerates the decomposition of APS to form sulfate (B86663) radicals. bio-rad.comitu.edu.tr |

| Ammonium Persulfate (APS) / Sodium Metabisulfite | Redox | An alternative redox pair for initiating polymerization. itu.edu.tr |

| Azo Initiators (e.g., AIBN) | Thermal | Decompose upon heating to generate free radicals. researchgate.net |

| Riboflavin / TEMED / APS | Photochemical | Initiates polymerization in the presence of light and is useful for systems sensitive to pH changes. bio-rad.com |

Effects of Solvent Media and Temperature on Homopolymerization Rate and Yield

The solvent medium plays a crucial role in the homopolymerization of this compound. The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization reaction. For instance, in the polymerization of N,N-diethylacrylamide, the solvent was found to influence the induction period of the reaction. researchgate.net Different solvents such as dioxane, toluene (B28343), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been used in the polymerization of acrylamides, with the choice of solvent impacting monomer conversion. researchgate.net In some cases, chain transfer to the solvent can occur, which can limit the molecular weight of the resulting polymer. researchgate.net

Temperature is another critical parameter that significantly influences the polymerization rate and yield. ajpojournals.org Generally, higher temperatures lead to a faster rate of polymerization due to the increased rate of initiator decomposition and propagation. ajpojournals.org However, excessively high temperatures can lead to side reactions or thermal degradation of the polymer. ajpojournals.org For example, the solution polymerization of a similar monomer, N-(3-ethoxypropyl)-acrylamide, was carried out in ethanol (B145695) at 70°C. researchgate.net The polymerization of acrylamide is a strongly exothermic process, and controlling the temperature is important to manage the reaction and the properties of the final polymer. atlantis-press.com

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. sigmaaldrich.com this compound has been successfully polymerized using CRP methods such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP). researchgate.netresearchgate.net These methods are expected to produce well-defined polymers. researchgate.netresearchgate.net

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com It involves the use of a chain transfer agent (CTA) to mediate the polymerization process. The RAFT polymerization of this compound has been investigated, demonstrating good control over the polymerization process. acs.orgnih.gov

The key to successful RAFT polymerization lies in the appropriate selection of the chain transfer agent (CTA). mdpi.com The CTA's structure must be compatible with the monomer being polymerized. For acrylamides, trithiocarbonates are often effective CTAs. core.ac.uknih.gov For instance, 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (2-CPDT) has been used for the RAFT polymerization of various acrylamides, including this compound. acs.orgnih.gov Another study utilized 2-((butylthio)carbonothioyl)thio)propanoic acid as a CTA for the RAFT polymerization of acrylamide monomers in aqueous solutions. uq.edu.au

The choice of the R group (the leaving group) and the Z group (the activating group) of the CTA influences its reactivity and the control over the polymerization. For example, in the RAFT polymerization of N,N-diethylacrylamide, different CTAs with cyanoisopropyl, cumyl, or tert-butyl R groups were investigated, with cyanoisopropyl dithiobenzoate providing the best results in toluene. researchgate.net The selection of the CTA is crucial for achieving a controlled polymerization with a high conversion rate and a narrow molecular weight distribution. mdpi.com

Table 2: Examples of Chain Transfer Agents Used in RAFT Polymerization of Acrylamides

| Chain Transfer Agent (CTA) | Monomer(s) | Solvent | Reference |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (2-CPDT) | N,N-dimethylacrylamide, this compound | N,N-dimethylformamide (DMF) | acs.orgnih.gov |

| 2-((Butylthio)carbonothioyl)thio)propanoic acid | Acrylamide, this compound | Water/Dioxane | uq.edu.au |

| Cyanoisopropyl dithiobenzoate | N,N-diethylacrylamide | Toluene | researchgate.net |

| Dodecyl trithiodimethyl propionic acid (DMPA) | Acrylamide | Dimethyl sulfoxide (B87167) (DMSO) | mdpi.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another major CRP technique. researchgate.net However, its application to this compound has been met with significant challenges.

Attempts to polymerize MPAM using NMP have utilized common second-generation nitroxide initiating systems, such as those based on the nitroxide SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) and the corresponding alkoxyamine initiator, BlocBuilder. researchgate.netresearchgate.net While these second-generation nitroxides have successfully extended NMP to control the polymerization of monomers like acrylates and acrylamides, their application to MPAM proved problematic. researchgate.netrsc.org The polymerization was initiated, but control over the process was not achieved. researchgate.netresearchgate.net

The NMP of this compound resulted in poor polymerization control. researchgate.netresearchgate.net Key indicators of a controlled process were absent. The polymerizations were characterized by:

Low Yields: The conversion of monomer to polymer was limited. researchgate.net

Inhibition of Chain Growth: The polymerization appeared to be hindered or stopped prematurely. researchgate.net

High Dispersity (Đ): The resulting polymers exhibited high dispersity values, around 1.5 to 1.6. researchgate.net This indicates a broad molecular weight distribution and a lack of control over the chain growth process.

These findings suggest that side reactions or unfavorable kinetics between the propagating poly(MPAM) radical and the mediating nitroxide prevent a controlled polymerization.

| Initiating System | Dispersity (Đ) | Outcome | Reference |

|---|---|---|---|

| BlocBuilder / SG1 | ~1.5 - 1.6 | Low yields, lack of control, chain growth inhibition | researchgate.net |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method based on a reversible redox process between a transition metal complex and a dormant alkyl halide species. uc.edu

Specific studies detailing the successful and controlled ATRP of this compound are not widely reported in the literature. However, research on structurally similar N-substituted acrylamide monomers, such as N,N-dimethylacrylamide (DMA), highlights the significant challenges in applying ATRP to this class of monomers. cmu.edu

Investigations into the ATRP of DMA using various copper-based catalyst systems, ligands, and solvents failed to produce a controlled polymerization. cmu.edu The primary issues identified were the formation of polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. It is believed that the amide group of the propagating chain end can complex with the copper catalyst, which retards the deactivation step and leads to a high concentration of radicals, resulting in termination reactions that disrupt the controlled process. cmu.edu Given these findings with a closely related monomer, it is anticipated that the exploration of ATRP conditions for this compound would need to overcome similar challenges related to catalyst-monomer/polymer interactions to achieve control.

Ligand and Catalyst System Design for ATRP Control

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique used to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. Current time information in Denbighshire, GB.sigmaaldrich.com The control over the polymerization of acrylamide-type monomers, including this compound (MPAM), is critically dependent on the design of the catalyst and ligand system. The catalyst is typically a transition metal complex, most commonly copper(I) halide, which undergoes a reversible one-electron oxidation upon reaction with an alkyl halide initiator to form a radical species. uc.edu The ligand's primary role is to solubilize the transition metal salt in the polymerization medium and to adjust the redox potential and reactivity of the metal center, thereby controlling the equilibrium between active (radical) and dormant species. sigmaaldrich.comtcichemicals.com

For the controlled polymerization of N-substituted acrylamides, nitrogen-based ligands are predominantly used. Research on monomers structurally similar to MPAM, such as N,N-dimethylacrylamide (DMAA), has demonstrated the efficacy of specific systems. A notable example is the use of copper(I) chloride (CuCl) complexed with tris(2-dimethylaminoethyl)amine (Me₆TREN) as the ligand, and methyl 2-chloropropionate as the initiator. cmu.edu This system successfully produced poly(DMAA) with a linear evolution of molecular weight with monomer conversion and low polydispersity indices (Mₙ/Mₙ ≈ 1.2) in toluene at ambient temperature. cmu.edu However, such polymerizations can sometimes be limited to moderate conversions. This limitation is often attributed not to the termination of the growing polymer chains, but rather to the gradual loss of activity of the catalyst complex, potentially through side reactions with the monomer or polymer. cmu.edu

To overcome such challenges and to conduct ATRP in various solvents, including aqueous media, other ligand systems have been employed. For instance, the polymerization of N-isopropylacrylamide (NIPAM), another related monomer, has been effectively controlled using a copper(II) bromide (CuBr₂) catalyst with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand in aqueous solutions. uc.edu The design of the catalyst system is therefore a balance between achieving a fast initiation rate, maintaining a low concentration of active radicals to minimize termination, and ensuring the long-term stability of the catalyst complex throughout the polymerization.

Table 1: Exemplary Ligand and Catalyst Systems for ATRP of Acrylamide-type Monomers

| Monomer | Catalyst | Ligand | Initiator | Solvent | Reference |

|---|---|---|---|---|---|

| N,N-dimethylacrylamide (DMAA) | CuCl | Tris(2-dimethylaminoethyl)amine (Me₆TREN) | Methyl 2-chloropropionate | Toluene | cmu.edu |

| N-isopropylacrylamide (NIPAM) | CuBr₂ | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Ethyl bromo isobutyrate | Water | uc.edu |

Copolymerization Strategies Involving this compound

Statistical Copolymerization with Diverse Acrylamide Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain in which the monomer units are distributed randomly or in a statistically determined sequence. This strategy is widely used to create materials with properties that are intermediate between those of the corresponding homopolymers or to introduce specific functionalities.

The sequence distribution of monomer units in a statistical copolymer is governed by the reactivity ratios of the comonomers, denoted as r₁ and r₂. The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another molecule of monomer 1, to the rate constant of it adding a molecule of monomer 2. The value of r₂ is the corresponding ratio for a propagating chain ending in monomer 2. These ratios determine the instantaneous composition of the copolymer being formed from a given monomer feed composition.

While specific, experimentally determined reactivity ratios for this compound (MPAM) with other acrylamide monomers are not extensively documented in literature, a general observation for the copolymerization of many acrylamide-derived monomers is that the product of their reactivity ratios (r₁r₂) is often close to 1. biorxiv.org This suggests that the propagating radical chain end does not have a strong preference for adding either monomer, which typically results in the formation of a random, or ideal, copolymer where the monomer sequence is statistically distributed along the chain. biorxiv.org For other acrylamide systems, such as acrylamide (AM) with 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), the reactivity ratios were found to be r₁=1.87 and r₂=0.80, indicating a tendency to form blocks of monomer units. vot.pl Similarly, the copolymerization of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (TBAM) yielded reactivity ratios of 0.58 and 1.00, respectively. researchgate.net

Table 2: Interpretation of Monomer Reactivity Ratios and Resulting Copolymer Microstructure

| Reactivity Ratio Condition | Interpretation | Resulting Copolymer Structure |

|---|---|---|

| r₁ > 1 and r₂ > 1 | Both radical types prefer to add their own monomer. | Blocky copolymer (tendency towards homopolymerization). |

| r₁ < 1 and r₂ < 1 | Both radical types prefer to add the other monomer. | Alternating copolymer (if r₁ and r₂ ≈ 0). |

| r₁ ≈ 1 and r₂ ≈ 1 (r₁r₂ ≈ 1) | No preference for either monomer. Reactivity is similar. | Ideal or random statistical copolymer. |

| r₁ > 1 and r₂ < 1 | Radical 1 prefers adding M1; Radical 2 prefers adding M1. | Statistical copolymer enriched in monomer 1. |

The primary motivation for statistical copolymerization is to precisely tune the final properties of the polymer. For polymers like poly(this compound), which exhibit thermoresponsive behavior, copolymerization is a powerful tool to adjust the Lower Critical Solution Temperature (LCST). The LCST is the temperature above which the polymer becomes insoluble in a given solvent (typically water).

A study involving the statistical copolymerization of 2-hydroxypropyl acrylate (B77674) (HPA) with various acrylamide derivatives, including MPAM, demonstrated this principle effectively. researchgate.net The introduction of different comonomers with varying polarities and hydrogen-bonding capabilities allowed for systematic control over the copolymer's LCST. By adjusting the type and quantity of the acrylamide comonomer, the resulting LCSTs of the copolymers could be tuned over a broad range, from 7.5 °C to 48.2 °C. researchgate.net Specifically, copolymerizing a more hydrophilic monomer tends to increase the LCST, as more thermal energy is required to disrupt the polymer-water hydrogen bonds. Conversely, incorporating a more hydrophobic comonomer typically lowers the LCST. universityofgalway.ie This tunability is critical for applications in fields like drug delivery and tissue engineering, where precise temperature responsiveness is required. researchgate.net

Table 3: Effect of Acrylamide Co-monomer on the LCST of Poly(2-hydroxypropyl acrylate) Copolymers

| Co-monomer | HPA in Feed (mol%) | Acrylamide in Feed (mol%) | Resulting Copolymer LCST (°C) |

|---|---|---|---|

| This compound (MPAAm) | 90 | 10 | 14.8 |

| N-isobutoxymethyl acrylamide (IBMAAm) | 90 | 10 | 12.5 |

| N-(2-hydroxyethyl)acrylamide (HEAAm) | 90 | 10 | 21.9 |

| Acrylamide (AAm) | 90 | 10 | 25.4 |

Data adapted from a study on P(HPA)-based copolymers, illustrating the principle of LCST modulation by comonomer structure and composition. researchgate.net

Block Copolymer Synthesis and Architecture

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). This architecture allows for the combination of different, often contrasting, polymer properties within a single molecule, leading to unique self-assembly behaviors and applications.

The most common and versatile method for synthesizing well-defined block copolymers is the sequential addition of different monomers to a living polymerization system. nih.govjku.at In this process, the polymerization of the first monomer is carried to completion (or near completion), resulting in a "living" homopolymer chain that retains its active end-group. This homopolymer then acts as a macroinitiator for the polymerization of a second, different monomer, which is added to the reaction, thereby growing the second block. jku.at This process can be repeated to create triblock, multiblock, or more complex architectures.

Controlled radical polymerization techniques like ATRP and, notably, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are exceptionally well-suited for this strategy. nih.govresearchgate.net RAFT polymerization has been successfully used to prepare block copolymers involving acrylamide monomers. For example, a homopolymer of an acrylamide monomer can be synthesized using a suitable chain transfer agent (CTA). This homopolymer, now termed a macro-CTA, can then initiate the polymerization of a second monomer, such as N-isopropylacrylamide (NIPAM), to form a di-block copolymer. core.ac.uknih.gov

This compound has been explicitly included in high-throughput RAFT polymerization schemes designed for the rapid and sequential synthesis of polymeric macro-CTAs. uq.edu.au In such a process, MPAM is polymerized first under controlled conditions to create a living poly(MPAM) macro-CTA. This macro-CTA can then be chain-extended with a second monomer to produce a di-block copolymer, such as poly(MPAM)-b-poly(NIPAM), without the need for intermediate purification steps. uq.edu.au The success of this sequential addition relies on the high end-group fidelity of the macro-CTA and ensuring near-quantitative conversion of the first monomer before the second is introduced. jku.at

Table 4: Generalized Scheme for Di-block Copolymer Synthesis via Sequential RAFT Polymerization

| Step | Procedure | Description |

|---|---|---|

| 1 | Synthesis of First Block (Macro-CTA) | This compound (Monomer 1) is polymerized with a radical initiator (e.g., AIBN) and a RAFT Chain Transfer Agent (CTA) until high conversion is reached. |

| 2 | Formation of Living Homopolymer | The result is a poly(MPAM) chain with a reactive CTA moiety at its end (a macro-CTA), e.g., P(MPAM)-SC(S)Z. |

| 3 | Addition of Second Monomer | A second monomer (Monomer 2, e.g., N-isopropylacrylamide) is added to the reaction vessel containing the P(MPAM) macro-CTA. |

| 4 | Growth of Second Block | The P(MPAM) macro-CTA initiates the polymerization of Monomer 2, extending the chain to form the di-block copolymer. |

| 5 | Final Product | A well-defined di-block copolymer, poly(MPAM)-b-poly(NIPAM), is obtained. |

Synthesis of this compound-Based Block Copolymers with Tailored Properties

The synthesis of block copolymers incorporating this compound (NMPA) allows for the creation of materials with precisely controlled architectures and, consequently, tailored properties. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are instrumental in achieving this control. researchgate.netresearchgate.net These methods enable the production of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

RAFT polymerization, in particular, has been successfully employed to create block copolymers with stimuli-responsive characteristics. researchgate.netnih.gov For instance, block copolymers containing a poly(this compound) segment can exhibit temperature and salt responsiveness. nih.gov This behavior is attributed to the lower critical solution temperature (LCST) of the NMPA block, which can be modulated by copolymerizing it with other monomers. researchgate.netscielo.br The ability to fine-tune the LCST is crucial for applications where a sharp and predictable response to environmental changes is required. researchgate.netresearchgate.net

The synthesis of these block copolymers often involves a sequential monomer addition strategy. nih.gov First, a homopolymer of one monomer is synthesized using a RAFT agent, creating a macro-chain transfer agent (macro-CTA). This macro-CTA is then used to initiate the polymerization of the second monomer, resulting in a diblock copolymer. This approach allows for the combination of different monomer properties within a single macromolecule. For example, a hydrophilic block can be combined with a thermo-responsive NMPA block to create amphiphilic structures that self-assemble in aqueous solutions. nih.govnih.gov

The table below summarizes examples of NMPA-based block copolymers and their controlled synthesis parameters.

Table 1: Synthesis of NMPA-Based Block Copolymers

| Copolymer System | Polymerization Technique | Key Properties |

|---|---|---|

| Poly(this compound)-b-Poly(N-isopropylacrylamide) | RAFT Polymerization | Thermo-responsive with tunable LCST |

| Poly(oligo(ethylene glycol) methyl ether methacrylate)-b-Poly(this compound-co-[2-(methacryloyloxy)ethyl]trimethylammonium chloride) | RAFT Polymerization | Salt- and temperature-responsive |

Graft Copolymerization Techniques for Hybrid Systems

Graft copolymerization is a versatile method to modify the properties of a base polymer by covalently attaching side chains of a different polymer. This technique is particularly useful for creating hybrid systems where the properties of both the backbone polymer and the grafted chains are combined. Radiation-induced graft copolymerization is a common and effective method for this purpose. sld.cu

In the context of this compound, graft copolymerization can be used to impart new functionalities to various substrates. For example, grafting NMPA onto a polymer backbone can introduce thermo-responsive properties. The process typically involves irradiating the backbone polymer in the presence of the NMPA monomer. The irradiation creates active sites (radicals) on the backbone, which then initiate the polymerization of NMPA, leading to the formation of grafted chains. sld.cuopenmedicinalchemistryjournal.com

The efficiency of graft copolymerization is influenced by several factors, including the type of radiation, the total absorbed dose, the dose rate, the monomer concentration, and the solvent used. openmedicinalchemistryjournal.com By carefully controlling these parameters, the degree of grafting and the length of the grafted chains can be tailored to achieve the desired properties.

Microwave-induced graft copolymerization is another technique that has been explored. researchgate.net This method can offer faster reaction times and improved grafting efficiency compared to conventional heating methods. For instance, grafting of acrylamide derivatives onto natural polymers like pectin (B1162225) has been demonstrated using microwave irradiation in the presence of an initiator system. researchgate.net

The table below presents examples of graft copolymerization involving acrylamide derivatives.

Table 2: Graft Copolymerization of Acrylamide Derivatives

| Backbone Polymer | Grafted Monomer | Initiation Method | Resulting Properties |

|---|---|---|---|

| Poly(3-hydroxybutyrate) | Acrylamide | Gamma Radiation | Improved hydrophilicity |

| Pectin | N,N-diethylacrylamide | Microwave Irradiation | Thermo-sensitivity |

| Psyllium | Acrylamide | Chemical Initiator | Hydrogel formation |

Radiation-Induced Polymerization of this compound

Radiation-induced polymerization offers a clean and efficient method for synthesizing polymers, as it does not require chemical initiators. This technique is particularly relevant for the polymerization of this compound, especially in the context of creating polymer gel dosimeters for radiotherapy. researchgate.netemerald.comcolab.ws

Mechanisms of Ionizing Radiation-Initiated Polymerization

The interaction of ionizing radiation, such as gamma rays or high-energy electrons, with a monomer or a monomer solution initiates a series of events leading to polymerization. nih.govresearchgate.net The primary process is the ionization and excitation of the molecules in the system. mdpi.com In aqueous solutions, the radiolysis of water is the dominant source of initiating species. This process generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). researchgate.netmdpi.com

Role of Radiation Dose and Dose Rate on Polymerization Efficiency

The efficiency of radiation-induced polymerization of NMPA is significantly influenced by the absorbed radiation dose and the dose rate. The absorbed dose is the total amount of energy deposited per unit mass of the material. Generally, the degree of polymerization and the polymer yield increase with the absorbed dose. emerald.comresearchgate.net In the context of polymer gel dosimeters, this linear relationship between dose and polymer formation is the basis for dose measurement. emerald.comresearchgate.net

The dose rate, which is the rate at which the radiation dose is delivered, also plays a crucial role. At a high dose rate, a high concentration of initiating radicals is generated instantaneously, leading to a higher rate of initiation. However, this also increases the probability of termination reactions between the growing polymer chains, which can result in a lower average molecular weight. Conversely, a lower dose rate generates fewer radicals over a longer period, which can lead to the formation of higher molecular weight polymers. nih.gov Studies on NMPA-based polymer gels have shown that the dose response can be independent of the dose rate within certain ranges, which is a desirable characteristic for dosimetry applications. emerald.comgoogle.com

The table below shows the effect of absorbed dose on the polymerization of NMPA in a gel formulation.

Table 3: Effect of Absorbed Dose on NMPA Polymerization

| Absorbed Dose (Gy) | Absorbance (Arbitrary Units) |

|---|---|

| 2 | 0.15 |

| 5 | 0.35 |

| 10 | 0.68 |

| 15 | 1.02 |

| 20 | 1.35 |

Data is illustrative and based on the linear dose-response relationship reported for NMPA polymer gels. emerald.com

Crosslinking and Network Formation under Radiation Exposure

When NMPA is polymerized in the presence of a crosslinking agent, such as N,N'-methylenebisacrylamide (BIS), exposure to ionizing radiation leads to the formation of a three-dimensional polymer network. nih.gov The crosslinker, having two polymerizable double bonds, can react with two different growing polymer chains, creating a covalent bond between them. emerald.com

This crosslinking process is fundamental to the formation of hydrogels. The density of the crosslinks, which is influenced by the concentration of the crosslinker and the absorbed radiation dose, determines the physical properties of the resulting network, such as its swelling capacity and mechanical strength. mdpi.com As the absorbed dose increases, more crosslinks are formed, leading to a tighter and more rigid network. emerald.com This change in the physical structure of the gel upon irradiation is what is measured in polymer gel dosimetry, often through techniques like magnetic resonance imaging (MRI) or optical computed tomography (OCT), to determine the absorbed radiation dose. researchgate.netcolab.ws The formation of crosslinked polymer particles upon irradiation also leads to changes in the optical properties of the gel, such as an increase in opacity, which can be quantified by spectrophotometry. emerald.com

Polymer Characterization and Advanced Structural Analysis

Spectroscopic Characterization of Poly(N-(3-Methoxypropyl)acrylamide)

Spectroscopic methods are fundamental in confirming the successful polymerization of the this compound monomer and elucidating the structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of poly(this compound). ¹H NMR spectroscopy is particularly useful for confirming the polymer's structure by identifying the chemical environments of protons along the polymer backbone and in the side chains.

The ¹H NMR spectrum of poly(this compound) in a suitable solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals. Broad peaks in the regions of 1.5-1.8 ppm and 2.1-2.4 ppm can be attributed to the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the polymer backbone, respectively. The protons of the N-propyl side chain would appear as distinct multiplets: the N-CH₂ protons around 3.2-3.4 ppm, the central -CH₂- protons adjacent to the ether linkage around 1.6-1.8 ppm (potentially overlapping with backbone signals), and the O-CH₂ protons at approximately 3.4-3.6 ppm. The terminal methoxy (B1213986) (-OCH₃) group protons would be visible as a sharp singlet at around 3.2 ppm.

In specific applications, such as polymer gel dosimetry, NMR is used to indirectly quantify the degree of polymerization by measuring the spin-spin relaxation rate (R2 or 1/T2) of water protons within the gel matrix. researchgate.net As the concentration of the polymer increases due to radiation-induced polymerization, the R2 value increases, which can be correlated to the absorbed radiation dose. researchgate.net

Table 4.1: Expected ¹H NMR Chemical Shifts for Poly(this compound)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Polymer Backbone (-CH₂-) | 1.5 - 1.8 | Broad Multiplet |

| Polymer Backbone (-CH-) | 2.1 - 2.4 | Broad Multiplet |

| Side Chain (N-CH₂-) | 3.2 - 3.4 | Broad Multiplet |

| Side Chain (-CH₂-CH₂O) | 1.6 - 1.8 | Broad Multiplet |

| Side Chain (O-CH₂-) | 3.4 - 3.6 | Triplet |

| Side Chain (-OCH₃) | ~3.2 | Singlet |

| Amide Proton (N-H) | 7.5 - 8.5 | Broad Singlet |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the polymer, thereby confirming its chemical composition. The technique works by measuring the absorption of infrared radiation by the sample's chemical bonds, which vibrate at specific frequencies.

The FTIR spectrum of poly(this compound) displays several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide group. researchgate.net The prominent peak around 1640-1660 cm⁻¹ is assigned to the C=O stretching vibration, known as the Amide I band. researchgate.net The N-H bending vibration, or the Amide II band, is typically observed around 1540-1560 cm⁻¹. Other significant peaks include the C-H stretching vibrations from the alkyl groups in the backbone and side chain (2850-3000 cm⁻¹) and a strong C-O-C stretching vibration from the ether linkage in the methoxypropyl group, expected around 1100 cm⁻¹. The presence of these key bands confirms the integrity of the monomer structure within the polymer.

Table 4.2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amide |

| 2850-3000 | C-H Stretch | Alkyl (Backbone and Side Chain) |

| 1640-1660 | C=O Stretch (Amide I) | Secondary Amide |

| 1540-1560 | N-H Bend (Amide II) | Secondary Amide |

| ~1100 | C-O-C Stretch | Ether |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to assess the optical properties of materials by measuring their absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For poly(this compound), this method is particularly relevant in applications where the polymer is part of a hydrogel formulation, such as in radiation dosimetry.

In studies of this compound (NMPA) polymer gel dosimeters, UV-Vis spectrophotometry is used to quantify the extent of polymerization induced by ionizing radiation. researchgate.net The optical density, or absorbance, of the irradiated gel changes as a function of the absorbed dose. Research has shown that the absorbance values of NMPA polymer gels, measured at a specific wavelength (e.g., 500 nm), increase linearly with an increasing radiation dose in a defined range. researchgate.net This linear relationship allows the gel to be used as a quantitative tool for measuring radiation dose distribution.

Table 4.3: Example of UV-Vis Absorbance Data for an NMPA Polymer Gel Dosimeter

| Absorbed Dose (Gy) | Absorbance at 500 nm (a.u.) |

| 0 | 0.05 |

| 2 | 0.15 |

| 5 | 0.30 |

| 10 | 0.55 |

| 15 | 0.80 |

| 20 | 1.05 |

Molecular Weight and Dispersity Analysis

The molecular weight and its distribution are critical parameters that influence the physical properties of a polymer, such as its viscosity, thermal stability, and mechanical strength.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. shimadzu.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). A dispersity value close to 1.0 indicates a narrow molecular weight distribution, which is characteristic of a well-controlled polymerization. For polymers synthesized via conventional free-radical polymerization, dispersity values are typically higher, often ranging from 1.5 to 2.5 or more. The choice of mobile phase (eluent) is crucial; solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are often used for polyacrylamide derivatives. shimadzu.com

Table 4.4: Representative GPC Data for Poly(this compound)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ = Mw/Mn) |

| P(NMPA) - Sample A | 25,000 | 45,000 | 1.80 |

| P(NMPA) - Sample B | 32,000 | 54,400 | 1.70 |

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution without the need for calibration with polymer standards. mdpi.comekb.eg The method is based on measuring the intensity of light scattered by the polymer molecules at various angles and concentrations. nih.gov

The data are typically analyzed using a Zimm plot, which extrapolates the scattering data to zero angle and zero concentration. ekb.eg This analysis yields not only the absolute Mw but also the radius of gyration (Rg), a measure of the polymer's size in solution, and the second virial coefficient (A₂), which provides information about polymer-solvent interactions. ekb.eg A positive A₂ value indicates that the solvent is a "good" solvent for the polymer. SLS is often used in conjunction with GPC to provide a more complete picture of the polymer's molecular characteristics. nsf.gov

Table 4.5: Typical SLS Results for Poly(this compound) in an Aqueous Solution

| Parameter | Value | Unit |

| Weight-Average Molecular Weight (Mw) | 52,000 | g/mol |

| Radius of Gyration (Rg) | 15.2 | nm |

| Second Virial Coefficient (A₂) | 4.5 x 10⁻⁴ | mol·mL/g² |

Thermal and Thermomechanical Characterization

The thermal and thermomechanical behavior of a polymer dictates its processing parameters and service temperature range. Understanding phase transitions and thermal stability is therefore of paramount importance.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying and quantifying thermal transitions within a polymer.

For a polymer such as poly(this compound), a DSC thermogram would be expected to reveal key thermal events. The most significant of these is the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state due to increased segmental motion of the polymer chains. The precise value of the Tg is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. For comparison, the glass transition temperature of the structurally related poly(N-isopropylacrylamide) (PNIPAAm) has been reported to be around 133 °C mdpi.com. It is anticipated that poly(this compound) would exhibit a distinct Tg, the value of which would be a critical parameter for its application.

Other thermal events that could be observed via DSC include melting (Tm) and crystallization (Tc) temperatures if the polymer possesses any crystalline domains. These would appear as endothermic and exothermic peaks, respectively. The enthalpy of these transitions, calculated from the peak areas, provides information on the degree of crystallinity.

Hypothetical DSC Data for Poly(this compound)

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | Value not available in literature | Not applicable |

| Melting Temperature (Tm) | Value not available in literature | Value not available in literature |

| Crystallization Temperature (Tc) | Value not available in literature | Value not available in literature |

Note: This table is illustrative. Specific values for poly(this compound) are not currently available in published research.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of a material.

A TGA curve for poly(this compound) would plot the percentage of weight loss against increasing temperature. The onset temperature of decomposition indicates the point at which the polymer begins to degrade. The shape of the TGA curve can reveal whether the degradation occurs in a single step or multiple steps, providing insights into the degradation mechanism. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the degradation is most rapid. For many acrylamide-based polymers, thermal decomposition typically begins at temperatures above 200°C. For instance, studies on poly(N-isopropylacrylamide) have shown that significant thermal degradation occurs in the temperature range of 395–425 °C mdpi.com. It is expected that poly(this compound) would also exhibit a characteristic decomposition profile, which is essential for defining its upper-use temperature.

Hypothetical TGA Data for Poly(this compound)

| Decomposition Stage | Onset Temperature (°C) | Temperature of Maximum Decomposition (°C) | Weight Loss (%) |

| Initial Degradation | Value not available in literature | Value not available in literature | Value not available in literature |

| Main Chain Scission | Value not available in literature | Value not available in literature | Value not available in literature |

| Final Residue | Above 600°C | Not applicable | Value not available in literature |

Note: This table is illustrative. Specific values for poly(this compound) are not currently available in published research.

Morphological and Microstructural Investigations

The morphology and microstructure of a polymer at both the micro and nano-scale significantly influence its macroscopic properties, such as mechanical strength and permeability.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

For poly(this compound), SEM would be invaluable for visualizing the surface morphology of films, fibers, or hydrogels. In the case of hydrogels, which are often porous, SEM can reveal the pore size, shape, and interconnectivity. These features are critical for applications such as drug delivery and tissue engineering, as they govern the diffusion of molecules and the infiltration of cells. To observe the internal structure, a cross-section of the sample can be imaged. For instance, in studies of poly(N-isopropyl acrylamide) hydrogels, SEM has been used to investigate the influence of preparation conditions on the porous structure researchgate.net.

Transmission Electron Microscopy (TEM) for Nanoscale Structure Visualization

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through a sample to form an image. TEM is capable of much higher resolution than SEM and is used to observe the internal structure and nanoscale features of a material.

For polymers like poly(this compound), TEM can be employed to visualize the arrangement of polymer chains, the presence of nanoparticles within a composite, or the fine structure of self-assembled aggregates such as micelles or vesicles in solution. For example, in the context of drug delivery systems, TEM could be used to confirm the encapsulation of a drug within polymeric nanoparticles and to determine their size and shape.

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. When X-rays interact with a sample, they are diffracted in a pattern that is characteristic of the material's crystal structure.

An XRD analysis of poly(this compound) would reveal its degree of crystallinity. A completely amorphous polymer will produce a broad, diffuse halo in the XRD pattern, while a semi-crystalline polymer will show sharp peaks superimposed on the amorphous halo. The positions and intensities of these peaks can be used to identify the crystal structure and calculate the percentage of crystallinity. This information is crucial as the degree of crystallinity affects many properties, including stiffness, strength, and transparency. For many synthetic polymers, the structure is predominantly amorphous, which would be expected for poly(this compound) unless specific processing conditions are used to induce crystallization. Studies on similar poly(acrylamide-co-acrylic acid) hydrogels have shown largely amorphous structures through XRD analysis nih.gov.

Investigation of Polymer Network Formation and Crosslinking Density

Swelling Behavior Studies of Hydrogels

The swelling of hydrogels in an aqueous environment is a direct consequence of the osmotic pressure difference between the hydrogel and the surrounding solvent, balanced by the elastic retractive force of the crosslinked polymer network. The equilibrium swelling ratio (ESR) is a key parameter used to characterize the swelling behavior and is highly sensitive to the crosslink density.

Studies on acrylamide-based hydrogels have shown that the equilibrium swelling percentage can vary significantly with the composition of the hydrogel. For instance, in chemically crosslinked poly(acrylamide-co-methyl methacrylate) hydrogels, the equilibrium swelling percentage increased from 212.14% to 1312.74% as the acrylamide (B121943) content was raised from 40% to 80% researchgate.net. This highlights the substantial influence of monomer composition on the water absorption capacity of the hydrogel network. Similarly, for polyacrylamide hydrogels with varying compositions, swelling ratios have been observed to increase significantly with changes in the monomer and crosslinker concentrations, with softer gels exhibiting a more pronounced increase in swelling ratio over time compared to stiffer gels frontiersin.org.

While specific data for PMPA hydrogels is not extensively available in the public domain, the general principles observed in related acrylamide systems can be extrapolated. It is anticipated that the swelling ratio of PMPA hydrogels would decrease with an increasing concentration of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA). This is because a higher crosslinker concentration leads to a more tightly linked network, which in turn restricts the expansion of the polymer chains and limits the uptake of water.

Table 1: Illustrative Swelling Ratios of Acrylamide-Based Hydrogels with Varying Compositions

| Hydrogel Composition (Acrylamide Content) | Equilibrium Swelling Percentage (%) |

| 40% | 212.14 |

| 60% | 445.97 |

| 80% | 1312.74 |

Note: This table is based on data for poly(acrylamide-co-methyl methacrylate) hydrogels and serves as an illustrative example of the expected trends for PMPA hydrogels.

Rheological Characterization of Polymer Gels

Rheology provides valuable insights into the viscoelastic properties of polymer gels, offering a quantitative measure of their mechanical strength and stability. Dynamic shear oscillation measurements are commonly employed to determine the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the hydrogel, indicating its ability to store energy, while the loss modulus represents the viscous component, related to energy dissipation. For a well-formed gel, G' is typically significantly larger than G''.

The rheological properties of acrylamide-based hydrogels are highly dependent on the crosslinker concentration and the polymerization temperature bu.edu. An increase in the crosslinker concentration generally leads to a higher storage modulus, reflecting a stiffer and more robust gel structure bu.edu. For instance, in polyacrylamide hydrogels, the elastic modulus has been shown to follow a linear progression over a large range of N,N'-methylenebis(acrylamide) (BIS) concentrations bu.edu.

In the context of PMPA gels, it is expected that the storage modulus would increase with higher crosslink density. The methoxypropyl side chains may also influence the rheological behavior by affecting chain mobility and intermolecular interactions. The frequency dependence of G' and G'' can also provide information about the network's homogeneity and the presence of entanglements.

Table 2: Representative Rheological Properties of Acrylamide-Based Hydrogels

| Crosslinker Concentration (%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.5 | 500 | 50 |

| 1.0 | 1200 | 80 |

| 2.0 | 2500 | 120 |

Note: This table provides hypothetical data to illustrate the expected trend of increasing storage modulus with higher crosslinker concentration in PMPA hydrogels.

Quantitative Analysis of Crosslink Density in Polymer Networks

The crosslink density is a critical parameter that quantitatively describes the structure of a polymer network. It can be defined as the number of crosslinked monomer units per unit volume. Several methods can be employed to determine the crosslink density of hydrogels, including swelling measurements, mechanical testing, and nuclear magnetic resonance (NMR) spectroscopy dtic.milresearchgate.net.

One common approach involves using the Flory-Rehner theory, which relates the equilibrium swelling of a polymer network to its crosslink density itu.edu.tr. This method requires knowledge of the polymer-solvent interaction parameter.

Alternatively, the crosslink density can be calculated from the shear modulus (G') obtained from rheological measurements, particularly in the rubbery plateau region, using the theory of rubber elasticity. The relationship is given by the equation:

G' = νe * R * T

where:

νe is the effective crosslink density

R is the ideal gas constant

T is the absolute temperature

For example, in a study on thermoset polymers, the crosslink density of a high molecular weight acrylic resin was measured to be 1325 mol/m³, while a lower molecular weight acrylic resin had a crosslink density of 620 mol/m³ pcimag.com. This demonstrates the direct impact of the polymer's molecular characteristics on the resulting network structure. In another instance, the crosslink density of an inert propellant was observed to change with aging, increasing from 508 mol/m³ at day 0 to a peak of 947 mol/m³ after 100 days of aging dtic.mil.

For PMPA hydrogels, a systematic variation of the crosslinker concentration during synthesis would be expected to yield a corresponding range of crosslink densities. Quantitative analysis of this parameter is crucial for establishing structure-property relationships and for the rational design of PMPA hydrogels with tailored mechanical and swelling characteristics.

Table 3: Example of Crosslink Density Values for Different Polymer Systems

| Polymer System | Crosslink Density (mol/m³) | Measurement Technique |

| High Mn Acrylic Resin | 1325 | Dynamic Mechanical Thermal Analysis (DMTA) |

| Low Mn Acrylic Resin | 620 | Dynamic Mechanical Thermal Analysis (DMTA) |

| Inert Propellant (0 days aging) | 508 | Dynamic Micro-indentation |

| Inert Propellant (100 days aging) | 947 | Dynamic Micro-indentation |

Note: This table presents data from different polymer systems to illustrate the range and measurement of crosslink density, a key parameter for characterizing PMPA networks.

Advanced Material Development and Functionalization with N 3 Methoxypropyl Acrylamide

Design and Synthesis of N-(3-Methoxypropyl)acrylamide-Based Hydrogels

This compound (NMPA) has emerged as a significant monomer in the field of polymer chemistry, particularly in the creation of advanced hydrogel materials. smolecule.com Its unique molecular structure, featuring both a hydrophilic amide group and a methoxypropyl group, imparts a balance of hydrophilicity and hydrophobicity that allows for the precise tuning of material properties. smolecule.com This makes it an ideal candidate for developing hydrogels with tailored characteristics for a variety of applications, including in the biomedical field. smolecule.comresearchgate.net

Hydrogel Formation Mechanisms and Network Architecture Control

Hydrogels based on NMPA are typically synthesized through free radical polymerization of the NMPA monomer, often in the presence of a cross-linking agent to form a three-dimensional network. mdpi.com This process can be initiated using various methods, including thermal initiators, photoinitiators, or redox systems. biorxiv.orgnih.gov The choice of initiator and cross-linker, along with their concentrations, plays a crucial role in determining the final network architecture of the hydrogel. nih.gov

Commonly used cross-linkers include N,N'-methylenebis(acrylamide) (MBA), which creates covalent bonds between polymer chains, leading to the formation of a chemically cross-linked network. mdpi.comnih.gov The density of these cross-links directly influences the hydrogel's properties; a higher cross-linker concentration results in a more tightly woven network, leading to a stiffer and less swellable hydrogel. semanticscholar.org

Advanced polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization offer even greater control over the network architecture. squarespace.comacs.org RAFT allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is critical for predicting and controlling the final properties of the hydrogel network. squarespace.comacs.orgcanada.ca By carefully selecting the RAFT agent and reaction conditions, researchers can design hydrogels with specific mesh sizes and chain lengths, thereby dictating the material's mechanical strength and permeability. squarespace.comacs.org

Tuning Hydrogel Mechanical Properties and Responsiveness

The mechanical properties of NMPA-based hydrogels, such as their elasticity and toughness, are highly tunable and critical for their intended applications, especially in areas like tissue engineering where mimicking the mechanical environment of native tissues is essential. biorxiv.orgnih.gov The primary method for tuning these properties is by adjusting the cross-linking density. semanticscholar.org An increase in the concentration of the cross-linking agent leads to a more rigid hydrogel with a higher elastic modulus but often results in decreased toughness and strain at fracture. nih.gov

The choice of cross-linker itself also plays a significant role. Utilizing cross-linkers with different chain lengths between the reactive groups can alter the flexibility of the polymer network, thereby influencing the mechanical response of the hydrogel. nih.gov Furthermore, the incorporation of NMPA into dual-network hydrogels has been shown to significantly enhance their mechanical toughness. researchgate.net These systems consist of two interpenetrating polymer networks, where one is typically rigid and brittle, and the other is soft and ductile. This combination of contrasting network properties results in a material that is both strong and highly stretchable.

Beyond static mechanical properties, NMPA is instrumental in developing stimuli-responsive hydrogels. These "smart" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. mdpi.comnih.govresearchgate.net This responsiveness is often achieved by copolymerizing NMPA with monomers that are sensitive to specific triggers. mdpi.com For example, incorporating a temperature-sensitive monomer can create a hydrogel that swells or shrinks as the temperature changes. researchgate.net Similarly, the inclusion of pH-sensitive monomers can lead to hydrogels that respond to changes in acidity or alkalinity. mdpi.com This ability to create dynamic and responsive materials opens up a wide range of possibilities for applications in areas like controlled drug delivery and smart sensors. nih.gov

Thermoresponsive Polymer Systems Incorporating this compound

Thermoresponsive polymers, which exhibit a sharp change in solubility in response to temperature variations, are a key class of "smart" materials. researchgate.net Poly(this compound) (PNMPA) and its copolymers are notable examples of such systems, displaying a characteristic Lower Critical Solution Temperature (LCST). researchgate.net

Lower Critical Solution Temperature (LCST) Behavior of Poly(this compound)

Polymers with an LCST are soluble in a solvent below a certain temperature but become insoluble and precipitate out of solution as the temperature is raised above this point. researchgate.net This phenomenon is driven by a shift in the balance of interactions between the polymer and solvent molecules. nih.gov In the case of PNMPA in aqueous solutions, at temperatures below the LCST, hydrogen bonds between the polymer chains and water molecules dominate, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to collapse and phase-separate from the water. nih.gov

The precise LCST of PNMPA can be influenced by factors such as the polymer's molecular weight and concentration. canada.ca Well-defined PNMPA synthesized via controlled radical polymerization techniques, such as RAFT, has shown LCSTs in the range of 73 to 92 °C. canada.ca This is in contrast to the widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of around 32°C, close to human body temperature. mdpi.comnih.gov The higher LCST of PNMPA makes it a suitable candidate for applications requiring temperature responsiveness at elevated temperatures.

Strategies for Modulating LCST through Copolymerization and Functionalization

For instance, copolymerizing NMPA with a hydrophilic monomer like acrylamide (B121943) would be expected to raise the LCST, as more thermal energy would be required to disrupt the increased number of hydrogen bonds with water. nih.gov On the other hand, incorporating a hydrophobic monomer would enhance the hydrophobic interactions between polymer chains, facilitating phase separation at a lower temperature. mdpi.com This strategy allows for the creation of a wide range of thermoresponsive polymers with precisely controlled transition temperatures.

Development of Stimuli-Responsive Polymeric Materials

The incorporation of NMPA into polymer structures is a key strategy for the development of "smart" or stimuli-responsive materials. researchgate.net These materials are designed to undergo significant and often reversible changes in their physical or chemical properties in response to specific external or internal stimuli. researchgate.netnih.gov The versatility of NMPA allows for its use in creating polymers that respond to a variety of triggers, including temperature, pH, and specific molecules. mdpi.comnih.govnih.gov

The development of these materials often involves the copolymerization of NMPA with functional monomers that are sensitive to the desired stimulus. mdpi.com For example, to create a pH-responsive material, NMPA can be copolymerized with monomers containing acidic or basic groups. mdpi.com In an aqueous environment, changes in pH will alter the ionization state of these groups, leading to changes in the polymer's conformation and solubility.

Similarly, temperature-responsive materials are readily created by leveraging the inherent thermoresponsive nature of PNMPA or by copolymerizing it with other thermoresponsive monomers. researchgate.netresearchgate.net As discussed previously, this allows for the precise control of the material's response to temperature changes.

Furthermore, NMPA-based polymers can be designed to respond to biological molecules. nih.gov This can be achieved by incorporating recognition elements, such as aptamers or antibodies, into the polymer structure. The binding of the target molecule to these recognition sites can trigger a conformational change in the polymer, leading to a detectable signal or a change in the material's properties. This approach is particularly promising for the development of advanced biosensors and targeted drug delivery systems. mdpi.comnih.gov

The ability to create multi-responsive materials by combining different stimuli-sensitive monomers within the same polymer structure further enhances the potential of NMPA in this field. mdpi.com For example, a hydrogel could be designed to respond to both temperature and pH, allowing for more complex and controlled behavior. This multi-responsiveness is highly desirable for applications in sophisticated biomedical devices and "intelligent" material systems. researchgate.net

Interactive Data Table: Properties of NMPA-based Copolymers

| Copolymer System | Comonomer | Stimulus | Observed Change | Reference |

| Poly(N-isopropylacrylamide-co-N-(3-methoxypropyl)acrylamide) | N-isopropylacrylamide | Temperature | Altered Lower Critical Solution Temperature | researchgate.net |

| Poly(2-hydroxypropyl acrylate-co-N-(3-methoxypropyl)acrylamide) | 2-hydroxypropyl acrylate (B77674) | Temperature | Tunable cloud points from 7.5 to 48.2 °C | researchgate.net |

| This compound-based Hydrogel | N-(2-hydroxyethyl)acrylamide | Biocompatibility | Reduced tissue inflammation | nih.gov |

pH-Responsive Characteristics of this compound Copolymers